methylamine CAS No. 1565917-54-5](/img/structure/B1411937.png)
[(5-Bromopyridin-2-yl)methyl](ethyl)methylamine
Overview
Description
[(5-Bromopyridin-2-yl)methyl](ethyl)methylamine](5-BPMEA) is an organic compound that is widely used in scientific research. It is a compound that is used to synthesize a variety of compounds for a range of applications. 5-BPMEA is a versatile compound that has been studied for its potential applications in pharmaceuticals, biochemistry, and neuroscience.
Scientific Research Applications
1. Role in Metabolic Pathways and Plant Growth
(5-Bromopyridin-2-yl)methylmethylamine is involved in essential metabolic pathways. For instance, S-adenosylmethionine (SAM), a compound related to this chemical, is crucial in methionine salvage pathways, impacting sulfur, ethylene, and polyamine biosynthesis in plants. These pathways are vital for plant growth, development, and response to environmental stress. The compound's function in the methionine salvage cycle is linked to the metabolism of 5'-methylthioadenosine (MTA), which interconnects different metabolic pathways essential for plant health and development (Sauter et al., 2013).
2. Application in Neurological and Memory Studies
Research indicates potential neuroprotective and memory-enhancing properties. One study explored the effects of related compounds on memory reconstruction dysfunction in mice, suggesting possible applications in addressing neurological conditions or enhancing cognitive functions (Zhang Hong-ying, 2012).
3. Ethylene Inhibition in Postharvest Management
In the postharvest management of fruits and vegetables, ethylene perception inhibitors, such as 1-methylcyclopropene (1-MCP), are critical. These inhibitors are used to delay ripening and senescence, extending the shelf life and maintaining the quality of produce. The research on 1-MCP provides insights into how similar compounds could be used to understand and manipulate ethylene's role in plant physiology (Watkins, 2006).
4. Influence on Intestinal Microbiota and Metabolism
The compound's analogs have been used to study their impact on the intestinal microbiota and metabolism. For instance, bromochloromethane (BCM), similar in structure, affects microbial fermentation products in the gut, indicating that (5-Bromopyridin-2-yl)methylmethylamine could also influence gut microbiota and metabolic profiles (Yang et al., 2015).
properties
IUPAC Name |
N-[(5-bromopyridin-2-yl)methyl]-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c1-3-12(2)7-9-5-4-8(10)6-11-9/h4-6H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGARMGWHXTYKNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(5-Bromopyridin-2-yl)methyl](ethyl)methylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



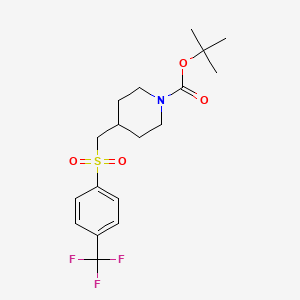
![3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde](/img/structure/B1411855.png)
![3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde](/img/structure/B1411857.png)
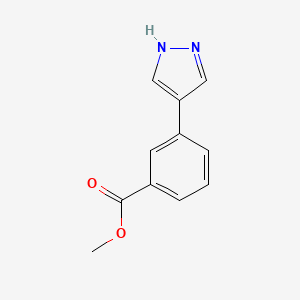
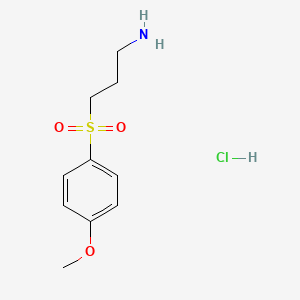
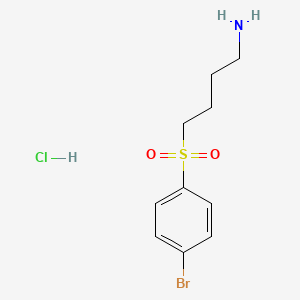

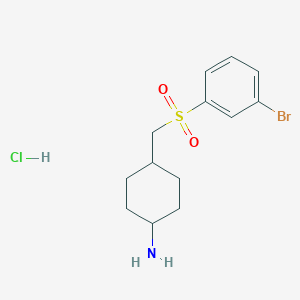
![D-Alanine, 1-[(1,1-dimethylethoxy)carbonyl]-D-prolyl-](/img/structure/B1411863.png)


![4-(2,2-Difluorobenzo[1,3]dioxol-5-yl)-benzaldehyde](/img/structure/B1411870.png)
![3-[2-(2,2,2-Trifluoroethoxy)-phenoxy]-propylamine](/img/structure/B1411875.png)
![1-[3-Bromo-2-(2,2-difluoropropoxy)phenyl]ethylamine](/img/structure/B1411877.png)